molecular formula C19H15FN4O4 B2428101 2-(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindoline-1,3-dione CAS No. 938006-84-9

2-(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindoline-1,3-dione

Cat. No. B2428101
M. Wt: 382.351
InChI Key: IIQUQOSSMSXTAX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups, such as a 1,2,4-triazole ring and an isoindoline-1,3-dione group. The presence of fluorobenzyl and dimethoxy groups suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a 1,2,4-triazole ring and an isoindoline-1,3-dione group would likely have a significant impact on its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its specific structure and the conditions under which it is stored or used. The presence of a 1,2,4-triazole ring and an isoindoline-1,3-dione group suggests that it might participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other substances .

Scientific Research Applications

  • α-Glucosidase Inhibitory, Antimicrobial and Antioxidant Activities : Derivatives of 1H-benzimidazole, including those with a 1,2,4-triazole ring similar to the compound , have been synthesized and studied. These compounds exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, indicating potential applications in diabetes management, infection control, and oxidative stress reduction (Menteşe, Ülker, & Kahveci, 2015).

  • Tyrosinase Inhibitory Activity : Phthalimide-1,2,3-triazole hybrids linked to a benzyl ring have been synthesized and evaluated for tyrosinase inhibitory activity. This suggests potential uses in the field of dermatology, particularly in addressing hyperpigmentation disorders (Tehrani et al., 2019).

  • Intermolecular Interactions and Bonding : Research on triazole derivatives incorporating an α-ketoester functionality has shown that these compounds form self-assembled dimers with specific bonding interactions. This indicates potential utility in material science for designing self-assembling molecular systems (Ahmed et al., 2020).

  • Synthesis of Isoindoline Derivatives : Studies on the synthesis of various isoindoline derivatives, which share a core structural similarity with the target compound, indicate potential applications in chemical synthesis and drug development (Xiaoguang & Du-lin, 2005).

  • Antibacterial and Antifungal Potency : Derivatives of 1,2,4-triazoles have demonstrated considerable antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Deswal et al., 2020).

  • Herbicidal Activity : Compounds structurally similar to the target compound have been identified as potent herbicides, with applications in agriculture for weed control (Huang et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it is used. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would likely depend on its intended use and the results of initial studies. If it shows promising biological activity, for example, it might be studied further as a potential therapeutic agent .

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4,5-dimethoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O4/c1-27-14-8-7-13-15(16(14)28-2)18(26)24(17(13)25)19-21-10-23(22-19)9-11-3-5-12(20)6-4-11/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQUQOSSMSXTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NN(C=N3)CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-4,5-dimethoxyisoindoline-1,3-dione

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